Cas no 1693956-11-4 (tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate)

Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate is a specialized carbamate derivative featuring a tert-butyl protecting group, an ethylamino moiety, and a heptyloxy-substituted propyl chain with an iodine substituent. This compound is of interest in synthetic organic chemistry due to its structural complexity, which allows for versatile applications in nucleophilic substitution reactions and as an intermediate in the synthesis of pharmacologically active molecules. The presence of the iodine atom enhances its reactivity in cross-coupling reactions, while the tert-butyl carbamate group provides stability under various conditions. Its well-defined structure makes it suitable for controlled functionalization in multi-step synthetic routes.
tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate structure
1693956-11-4 structure
商品名:tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate
CAS番号:1693956-11-4
MF:C18H36INO3
メガワット:441.387818336487
CID:6151913
PubChem ID:104969621

tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate
    • 1693956-11-4
    • EN300-1136070
    • tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
    • インチ: 1S/C18H36INO3/c1-7-9-10-11-12-13-22-18(6,14-19)15-20(8-2)16(21)23-17(3,4)5/h7-15H2,1-6H3
    • InChIKey: QLZAUWIRTSGANJ-UHFFFAOYSA-N
    • ほほえんだ: ICC(C)(CN(C(=O)OC(C)(C)C)CC)OCCCCCCC

計算された属性

  • せいみつぶんしりょう: 441.17399g/mol
  • どういたいしつりょう: 441.17399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 13
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.6

tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1136070-1g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1136070-5.0g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4
5g
$4890.0 2023-06-09
Enamine
EN300-1136070-0.1g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1136070-0.05g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1136070-5g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1136070-0.5g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1136070-2.5g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1136070-0.25g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1136070-1.0g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4
1g
$1686.0 2023-06-09
Enamine
EN300-1136070-10g
tert-butyl N-ethyl-N-[2-(heptyloxy)-3-iodo-2-methylpropyl]carbamate
1693956-11-4 95%
10g
$4852.0 2023-10-26

tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate 関連文献

tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamateに関する追加情報

Introduction to Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate (CAS No. 1693956-11-4)

Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate, identified by the CAS number 1693956-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl group, the N-ethyl moiety, the 2-(heptyloxy) substituent, and the presence of an iodo atom at the 3-position, contribute to its distinct chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, especially in the development of novel therapeutic agents.

The significance of Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate is further underscored by its potential applications in medicinal chemistry. Carbamates are known for their ability to act as bioisosteres, allowing chemists to modify the pharmacokinetic and pharmacodynamic properties of existing drugs. The introduction of bulky groups such as the tert-butyl moiety can influence solubility, metabolic stability, and binding affinity to biological targets. Additionally, the presence of an iodo atom provides a handle for further functionalization via cross-coupling reactions, which are pivotal in modern drug discovery. These reactions, including Suzuki-Miyaura and Stille couplings, enable the introduction of diverse molecular architectures with tailored biological activities.

In recent years, there has been a surge in research focused on developing new methodologies for constructing complex organic molecules with high precision. The compound Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate exemplifies this trend, as it serves as a building block for synthesizing intricate pharmacophores. For instance, researchers have leveraged its structure to develop novel inhibitors targeting enzyme families involved in cancer metabolism. By modifying the N-ethyl and 2-(heptyloxy) groups, scientists have been able to fine-tune the interactions with specific protein targets, leading to improved efficacy and reduced side effects. Such advancements highlight the compound's role in enabling next-generation drug design strategies.

The synthesis of Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate involves multi-step organic transformations that showcase modern synthetic techniques. The process typically begins with the preparation of a primary amine derivative followed by reaction with an isocyanate or carbamate-forming agent. The subsequent introduction of the tert-butyl group and the iodo substituent requires careful control of reaction conditions to ensure high yield and purity. Recent studies have demonstrated that catalytic methods employing transition metals can significantly enhance these transformations, reducing both reaction times and waste generation. Such green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

One particularly noteworthy application of this compound is in the field of radiopharmaceuticals. The presence of an iodine atom makes it a suitable precursor for synthesizing radioactive tracers used in diagnostic imaging modalities such as positron emission tomography (PET). PET scans are invaluable tools for detecting diseases at early stages, and radiolabeled carbamates offer high sensitivity due to their favorable biodistribution properties. Researchers have reported successful incorporation of this compound into probes that target specific biomarkers associated with neurological disorders and oncological conditions. This underscores its potential not only as a synthetic intermediate but also as a key component in advanced diagnostic platforms.

The structural complexity of Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate also makes it an attractive candidate for exploring novel chemical reactions and methodologies. For example, recent literature has described its use in developing organocatalytic systems that facilitate asymmetric transformations under mild conditions. These approaches are crucial for producing enantiomerically pure compounds, which are often required for therapeutic applications due to their distinct biological activities. By integrating this compound into catalytic cycles, chemists have been able to achieve high enantioselectivity without relying on expensive or hazardous reagents. This represents a significant step forward in sustainable organic synthesis.

Another emerging area where this compound finds utility is in materials science. The combination of lipophilic groups such as the heptyloxy chain and polar functionalities allows for tuning the physical properties of resulting materials. For instance, researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength. Additionally, its reactivity with other functional groups enables the creation of conjugated polymers with applications in organic electronics. These developments highlight how compounds like Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate can bridge gaps between traditional pharmaceutical research and cutting-edge materials engineering.

The future prospects for this compound are promising, given its multifaceted utility across multiple disciplines. As computational chemistry advances, virtual screening methods will increasingly be employed to identify new derivatives with enhanced properties. Machine learning models trained on large datasets can predict optimal synthetic routes and predict biological activities with remarkable accuracy. This synergy between experimental chemistry and computational methods will accelerate discovery pipelines involving compounds like Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate, leading to faster development cycles for innovative therapeutics and materials.

In conclusion,Tert-butyl N-ethyl-N-2-(heptyloxy)-3-iodo-2-methylpropylcarbamate (CAS No., 1693956) is a versatile compound with far-reaching implications in pharmaceuticals, agrochemicals,and materials science.* Its unique structural attributes enable diverse applications, from drug development*to advanced diagnostics*and sustainable manufacturing.* As research continues*to uncover new methodologies*and applications,*this compound*is poised*to remain*at forefront*of chemical innovation.* By leveraging its reactivity*and compatibility,*scientists*can unlock*novel solutions*that address some*of most pressing challenges*modern society faces.*

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